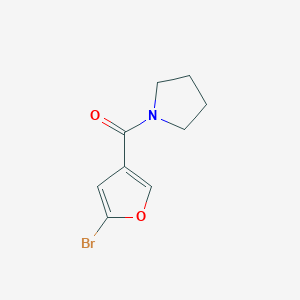
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as CYM-51010, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, studies have suggested that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been suggested that it may act through the modulation of ion channels, particularly calcium channels, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and apoptosis, which are involved in the development of neurodegenerative diseases. Additionally, it has been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease and ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research. It has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, particularly Parkinson's disease and ischemic stroke. Additionally, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal dosage. Finally, the development of novel analogs of N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide may lead to the discovery of compounds with even greater efficacy and reduced toxicity.
Méthodes De Synthèse
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with acetic anhydride. Another method involves the reaction of 2-amino-3-cyanopyridine with cyclohexylmethylamine and subsequent reaction with isobutyric anhydride. Both methods have been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects, with studies showing that it can protect against neuronal damage in models of Parkinson's disease and ischemic stroke. Additionally, it has been shown to have anti-inflammatory effects, with studies indicating that it can reduce inflammation in models of neuroinflammation.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-14-9-5-4-8-13(14)10-15(19-16)17(21)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLUBXISXABLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)


![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)